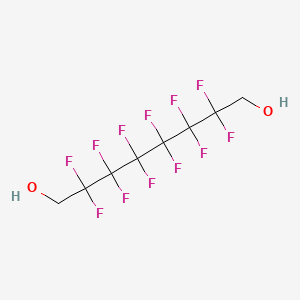

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol follows International Union of Pure and Applied Chemistry conventions for fluorinated organic compounds. The compound designation begins with the parent octane chain containing eight carbon atoms, with specific positional indicators for fluorine substitution patterns. The term "dodecafluoro" indicates the presence of twelve fluorine atoms systematically distributed across carbon positions 2 through 7 of the octane backbone.

The molecular formula C8H6F12O2 reveals the precise atomic composition, comprising eight carbon atoms, six hydrogen atoms, twelve fluorine atoms, and two oxygen atoms. This formula demonstrates the extensive fluorination pattern while maintaining the essential structural elements for diol functionality. The molecular weight calculation yields 362.11 grams per mole, reflecting the substantial contribution of fluorine atoms to the overall molecular mass.

Alternative nomenclature systems provide additional descriptive terminology for this compound. The designation "1H,1H,8H,8H-Perfluoro-1,8-octanediol" emphasizes the selective retention of hydrogen atoms exclusively at the terminal carbon positions. This nomenclature system highlights the perfluorinated nature of the internal carbon chain while identifying the specific positions where hydrogen atoms remain present.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 90177-96-1 |

| Molecular Formula | C8H6F12O2 |

| Molecular Weight | 362.11 g/mol |

| PubChem Compound Identifier | 3820533 |

| MDL Number | MFCD00153145 |

The systematic nomenclature also encompasses several synonymous designations that reflect different aspects of the molecular structure. The term "1,8-Dihydroxy-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane" explicitly identifies both the hydroxyl group positions and the comprehensive fluorination pattern. This nomenclature provides complete structural information by specifying the functional groups and their precise locations within the molecular framework.

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F12O2/c9-3(10,1-21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2-22/h21-22H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJPYETUABEQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396867 | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90177-96-1 | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol typically involves the reaction of octane-1,8-diol with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

化学反应分析

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert the diol into fluorinated alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and acetic anhydride facilitate substitution reactions

Major Products: The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemistry: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with low surface energy and high chemical resistance .

Biology and Medicine: In biological research, this compound is used in the preparation of fluorinated compounds that can serve as probes or imaging agents. Its high fluorine content enhances the visibility of these compounds in nuclear magnetic resonance (NMR) and other imaging techniques .

Industry: Industrially, this compound is employed in the formulation of lubricants and surface coatings. Its low surface tension and thermal stability make it ideal for applications requiring durable and non-reactive surfaces .

作用机制

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms creates a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. This electronegativity enhances the compound’s ability to form stable complexes and resist degradation under harsh conditions .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

- CAS No.: 90177-96-1

- Molecular Formula : C₈H₆F₁₂O₂

- Molecular Weight : 362.11 g/mol

- Structural Features : A linear 1,8-octanediol backbone with 12 fluorine atoms substituted symmetrically across carbons 2–7, conferring high hydrophobicity and chemical stability .

Comparison with Fluorinated Diols

Structural and Fluorination Differences

Key Observations :

Thermal and Physical Properties

- Thermal Conductivity: Non-fluorinated 1,8-octanediol has a liquid-phase thermal conductivity of ~0.17 W/m·K at 298 K . Fluorinated analogs like dodecafluoro-1,8-octanediol likely exhibit lower thermal conductivity due to fluorine's electron-withdrawing effects and increased molecular rigidity, though experimental data are lacking.

- Solubility: Fluorinated diols are less polar than non-fluorinated analogs, reducing solubility in aqueous media but enhancing compatibility with organic solvents (e.g., toluene, THF) .

Comparison with Non-Fluorinated 1,8-Octanediol

Cytocompatibility

- 1,8-Octanediol : Exhibits concentration-dependent cytotoxicity in human mesenchymal stem cells (hMSCs) and osteoblast-like cells (MG63) .

生物活性

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol (DFDO) is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of DFDO by examining its interactions with biological systems, toxicity profiles, and potential therapeutic applications.

DFDO is characterized by its dodecafluorinated structure which contributes to its hydrophobicity and stability. Its molecular formula is , and it has a molecular weight of 362.11 g/mol. The fluorinated nature of DFDO enhances its resistance to degradation and increases its potential utility in various applications including materials science and biomedicine.

Toxicity Studies

Research has indicated that DFDO exhibits varying degrees of toxicity depending on the biological system evaluated. A study assessing the aquatic toxicity of DFDO revealed significant effects on various organisms:

| Organism | Test Type | Result (Log EC50) |

|---|---|---|

| Lettuce (Lactuca sativa) | Seed germination/root elongation | -0.170 |

| Green algae | Pseudokirchneriella subcapitata | -0.156 |

| Water flea (Daphnia magna) | Acute immobilization | -0.127 |

These results suggest that DFDO can affect plant growth and aquatic life at certain concentrations, indicating a need for careful consideration in environmental contexts .

Case Studies

- Fluorinated Microgel Star Polymers : DFDO has been utilized in the synthesis of fluorinated microgel star polymers which serve as fluorous nanocapsules. These nanocapsules have shown promise in drug delivery systems due to their ability to encapsulate hydrophobic drugs effectively while maintaining stability in aqueous environments .

- Infrared Antireflective Coatings : In materials science applications, DFDO has been employed in sol-gel processes to create high-transmittance infrared antireflective coatings for TeO2 crystals. This application highlights the compound's versatility beyond biological systems .

Research Findings

Recent studies have focused on the interaction of DFDO with cellular systems. For instance:

- Cell Viability Assays : In vitro assays using human cell lines have demonstrated that DFDO can influence cell viability and proliferation rates. The concentration-dependent effects observed indicate that while low concentrations may promote cellular functions or act as a stabilizing agent in formulations, higher concentrations can lead to cytotoxicity.

- Immunological Effects : Preliminary investigations into the immunological effects of DFDO have suggested that it may modulate immune responses. This modulation could be beneficial for developing immunotherapies; however, further research is necessary to elucidate the mechanisms involved.

Safety Considerations

Despite its potential applications, safety data indicate that DFDO can cause skin irritation and serious eye damage upon contact . Precautionary measures are essential when handling this compound in laboratory settings.

常见问题

Basic: What are the critical physicochemical properties influencing experimental handling of this compound?

Answer:

The compound’s high fluorination (C8H6F12O2) results in low solubility in polar solvents and high thermal stability. Storage requires refrigeration (2–8°C) in airtight containers to prevent hydrolysis or decomposition . Its hygroscopic nature necessitates inert-atmosphere handling (e.g., gloveboxes) to avoid moisture-induced side reactions. Purity (>98% in commercial samples) must be verified via HPLC or NMR before use to mitigate batch variability .

Advanced: How can orthogonal experimental design optimize synthesis conditions for fluorinated diols?

Answer:

Orthogonal design (e.g., Taguchi methods) allows systematic variation of parameters like reaction temperature (80–120°C), fluorination agent stoichiometry (1.2–2.0 equiv), and solvent polarity (hexane vs. THF). Response surface methodology (RSM) can model yield and purity trade-offs, with ANOVA identifying dominant factors. For example, excess fluorinating agents may improve substitution efficiency but increase byproduct formation, requiring regression analysis to balance outcomes .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Due to its potential toxicity and fluorinated byproducts, use fume hoods with HEPA filtration and wear nitrile gloves and goggles. Avoid inhalation of aerosols; if exposed, rinse eyes with water for 15 minutes and seek medical attention. Store in grounded, sealed containers away from ignition sources, as electrostatic discharge may trigger decomposition .

Advanced: How can crystallographic data resolve structural ambiguities in fluorinated diol derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.710–0.980 Å) provides precise bond-length and torsion-angle data. For 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol (a structural analog), monoclinic P21 symmetry was confirmed via Rietveld refinement (R-factor < 5%), resolving fluorine positional disorder . Pair distribution function (PDF) analysis complements SC-XRD for amorphous or polycrystalline samples .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 19F NMR : Detects fluorination patterns (δ −110 to −125 ppm for CF2 groups).

- FT-IR : Confirms hydroxyl (broad peak ~3400 cm⁻¹) and C-F (1200–1100 cm⁻¹) stretches.

- ESI-MS : Validates molecular weight (m/z 362.11) and fragmentation pathways .

Advanced: How can researchers address discrepancies in experimental data caused by batch-to-batch purity variations?

Answer:

Implement a two-tiered validation:

Pre-experiment : Use GC-MS or Karl Fischer titration to quantify impurities (e.g., residual fluorination agents).

Statistical correction : Apply multivariate analysis (e.g., partial least squares regression) to normalize outcomes against purity gradients. For example, a 2% impurity in hydroxyl groups may reduce esterification yields by 15%, requiring recalibration of catalyst loading .

Basic: What are the primary applications of this compound in materials science?

Answer:

It serves as a precursor for fluorinated polymers (e.g., polyurethanes with enhanced hydrophobicity) and crosslinkers in anti-fouling coatings. The diol’s rigidity and fluorine density improve thermal stability in high-performance elastomers .

Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) model its behavior in membrane technologies?

Answer:

Finite element analysis (FEA) in COMSOL can simulate diffusion coefficients (D) of fluorinated diols in polymer matrices. Input parameters include Hansen solubility parameters (δd, δp, δh) and molecular dynamics (MD)-derived free energy barriers. For instance, optimizing D ~1.2 × 10⁻¹⁰ m²/s in PVDF membranes requires iterating pore size (5–20 nm) and fluorine content (10–30 wt%) via gradient descent algorithms .

Basic: What are the environmental implications of improper disposal?

Answer:

Perfluorinated compounds (PFCs) like this diol exhibit bioaccumulation potential (log Kow ~4.2). Incineration at >1100°C with caustic scrubbers is recommended to minimize perfluorooctanoic acid (PFOA) formation. Regulatory compliance with OECD 309 guidelines ensures aerobic degradation monitoring .

Advanced: How do solvent polarity and fluorination patterns influence its reactivity in nucleophilic substitutions?

Answer:

In polar aprotic solvents (DMF, DMSO), the electron-withdrawing fluorine atoms activate hydroxyl groups toward nucleophiles (e.g., tosyl chloride). Hammett σ constants (σm = 0.34 for CF3) predict a 20% rate enhancement compared to non-fluorinated analogs. However, steric hindrance from adjacent CF2 groups reduces accessibility, requiring bulky base catalysts (e.g., DBU) to mitigate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。